molecular formula C10H19NO2 B13219369 Ethyl 3-amino-4-methylcyclohexane-1-carboxylate

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate

Cat. No.: B13219369
M. Wt: 185.26 g/mol
InChI Key: CENWWPCJOYRDPT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an ethyl ester group, an amino group, and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methyl groups.

    Esterification: The carboxylate group is introduced by esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing the active carboxylate form. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-methylcyclohexane-1-carboxylate
  • Ethyl 4-methylcyclohexane-1-carboxylate

Uniqueness

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate is unique due to the specific positioning of the amino and methyl groups on the cyclohexane ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-amino-4-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h7-9H,3-6,11H2,1-2H3

InChI Key

CENWWPCJOYRDPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)C

Origin of Product

United States

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